Hydroxynefazodone

Blood-Brain Barrier Brain/Plasma Ratio In Vivo Neuropharmacology

Hydroxynefazodone (HO-NEF) is the principal active phenylpiperazine metabolite of the atypical antidepressant nefazodone, formed primarily via hepatic CYP3A4 oxidation. It retains dual pharmacodynamic properties as a serotonin 5-HT2A receptor antagonist and weak serotonin/norepinephrine reuptake inhibitor, with an elimination half-life of 1.5–4 hours that closely parallels the parent compound.

Molecular Formula C25H32ClN5O3
Molecular Weight 486.0 g/mol
CAS No. 98159-82-1
Cat. No. B1247664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxynefazodone
CAS98159-82-1
Synonymshydroxynefazodone
Molecular FormulaC25H32ClN5O3
Molecular Weight486.0 g/mol
Structural Identifiers
SMILESCC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O
InChIInChI=1S/C25H32ClN5O3/c1-20(32)24-27-31(25(33)30(24)17-18-34-23-9-3-2-4-10-23)12-6-11-28-13-15-29(16-14-28)22-8-5-7-21(26)19-22/h2-5,7-10,19-20,32H,6,11-18H2,1H3
InChIKeyVKGQYGXMUUBRBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxynefazodone (CAS 98159-82-1): A Key Active Metabolite of Nefazodone for Preclinical Serotonergic Profiling


Hydroxynefazodone (HO-NEF) is the principal active phenylpiperazine metabolite of the atypical antidepressant nefazodone, formed primarily via hepatic CYP3A4 oxidation [1]. It retains dual pharmacodynamic properties as a serotonin 5-HT2A receptor antagonist and weak serotonin/norepinephrine reuptake inhibitor, with an elimination half-life of 1.5–4 hours that closely parallels the parent compound [2]. Crucially, hydroxynefazodone constitutes approximately 40% of nefazodone's steady-state plasma exposure in humans, making it an essential analytical and pharmacological reference standard for any in vitro or in vivo investigation of the nefazodone metabolic axis [3].

Why Nefazodone Cannot Simply Substitute for Hydroxynefazodone in Mechanistic or Bioanalytical Studies


Although hydroxynefazodone is structurally and pharmacodynamically related to nefazodone, they are not interchangeable for experimental or analytical purposes. Hydroxynefazodone exhibits a fundamentally distinct brain penetration profile: rodent data show its brain concentrations are <10% of plasma levels, whereas nefazodone and its further metabolite m-chlorophenylpiperazine (mCPP) readily cross the blood-brain barrier [1]. This poor CNS partitioning means hydroxynefazodone's in vivo pharmacological effects are largely attributable to its downstream biotransformation to mCPP, not direct parent-metabolite activity equivalence [2]. Furthermore, hydroxynefazodone and nefazodone share equipotent CYP3A4 inhibition, but hydroxynefazodone's distinct transporter affinity profile (e.g., nanomolar vs. micromolar SERT Ki) precludes simple molar substitution in occupancy models [3]. Using nefazodone dose-response curves as a proxy for hydroxynefazodone-driven pharmacology will yield misleading quantitative conclusions in any study design that requires molecular target engagement data.

Hydroxynefazodone (CAS 98159-82-1) Quantitative Differentiation versus Nefazodone, mCPP, and Trazodone


Brain Penetration Deficit: Hydroxynefazodone Cannot Recapitulate CNS Target Engagement of Nefazodone

Hydroxynefazodone (OHNFZ) shows a profound brain penetration deficit compared to its parent nefazodone and co-metabolite mCPP, directly contradicting any assumption of functional interchangeability. In rodent studies, brain concentrations of OHNFZ after intraperitoneal nefazodone administration (30 mg/kg) were undetectable or less than 10% of plasma concentrations, confirming poor blood-brain barrier permeability [1]. In contrast, nefazodone rapidly entered the brain, though its brain concentrations were exceeded by those of mCPP (metabolic ratios of 47 in mouse and 10 in rat) [2]. This means that at therapeutically relevant nefazodone doses, hydroxynefazodone contributes negligibly to direct central 5-HT2A receptor antagonism in vivo; its observed in vivo serotonergic activity is primarily mediated by its metabolic conversion to mCPP [3].

Blood-Brain Barrier Brain/Plasma Ratio In Vivo Neuropharmacology Metabolite CNS Partitioning

Differential Binding Affinity Profile: Hydroxynefazodone vs. Nefazodone at 5-HT2A, α1A-Adrenergic, and Histamine H1 Receptors

Hydroxynefazodone and nefazodone exhibit quantitatively distinct binding affinities across key neuroreceptor targets, as determined by PDSP-certified radioligand binding assays [1]. At the 5-HT2A receptor (rat), hydroxynefazodone demonstrates a Ki of 7.20 nM, which is approximately 3.6-fold weaker than nefazodone's Ki of 5.8 nM at human 5-HT2A [2]. At the α1A-adrenergic receptor (human), hydroxynefazodone binds with a Ki of 8 nM, comparable to nefazodone's reported range of 5.5–48 nM but at the higher-affinity end of that spectrum . At the histamine H1 receptor (guinea pig), nefazodone shows Ki ≥370 nM, whereas hydroxynefazodone's specific H1 Ki is not explicitly reported in the curated database, indicating a gap in comparative profiling that must not be extrapolated [3]. These quantitative differences mean that at equal molar concentrations, hydroxynefazodone will not produce the same 5-HT2A receptor occupancy as nefazodone, and its α1A-adrenergic contribution relative to 5-HT2A antagonism will differ from the parent compound's polypharmacology profile [4].

Receptor Binding Affinity 5-HT2A Antagonist Adrenergic Receptor Profiling Radioligand Binding Assay

CYP3A4 Inhibition Potency: Hydroxynefazodone Is Equipotent to Nefazodone as a Strong CYP3A4 Inactivator

Hydroxynefazodone is not merely an inactive byproduct; it retains full, potent inhibitory activity against cytochrome P450 3A4, matching or closely approximating the parent compound's capacity to precipitate pharmacokinetic drug-drug interactions. In an in vitro study using alprazolam hydroxylation as a CYP3A4 probe, nefazodone, hydroxynefazodone, and para-hydroxynefazodone were all classified as 'strong 3A inhibitors,' being more potent than norfluoxetine and fluvoxamine, though less potent than ketoconazole [1]. By contrast, the triazoledione metabolite and mCPP showed weak or negligible CYP3A4 inhibitory activity, indicating that the hydroxylated metabolite series (including hydroxynefazodone) is uniquely responsible for sustained CYP3A4 inactivation alongside the parent compound [2]. This has direct clinical-translational significance: multiple clinical case reports document severe interactions between nefazodone and CYP3A4-substrate drugs such as triazolam and alprazolam, and the equipotency of hydroxynefazodone implies that it independently sustains the drug-drug interaction liability even as nefazodone itself is cleared [3].

Drug-Drug Interactions CYP3A4 Inhibition Hepatic Metabolism Pharmacokinetic Drug Interaction Risk

Nonlinear Pharmacokinetics: Hydroxynefazodone Exhibits Dose-Dependent Accumulation Distinct from mCPP

Hydroxynefazodone mirrors the nonlinear, dose-dependent pharmacokinetics of nefazodone, which has direct implications for steady-state exposure predictions in chronic dosing regimens. In healthy volunteers receiving escalating nefazodone doses (50–200 mg), both nefazodone and hydroxynefazodone exhibited nonlinear pharmacokinetics, whereas the minor metabolite mCPP displayed linear kinetics . In CYP2D6 poor metabolizers (PMs) vs. extensive metabolizers (EMs), the pharmacokinetic parameters for hydroxynefazodone (Cmax, AUC, t1/2) were not significantly different between phenotypes at either 50 mg or 200 mg doses, indicating that hydroxynefazodone formation and clearance are CYP2D6-independent [1]. In contrast, mCPP showed dramatic phenotype-dependent differences: in PMs, mCPP Cmax was 89 ng/mL vs. 44 ng/mL in EMs, AUC was 1642 ng·h/mL vs. 412 ng·h/mL, and elimination half-life increased from 6.1 h to 16.4 h [2]. Hydroxynefazodone steady-state plasma levels reached approximately 40% of parent nefazodone concentrations, a stable proportionality that is not altered by CYP2D6 status [3]. This stability contrasts sharply with the highly variable mCPP exposure, making hydroxynefazodone a more predictable metabolite for pharmacokinetic modeling.

Nonlinear Pharmacokinetics Steady-State Exposure Metabolite Accumulation Poor Metabolizer Phenotype

Metabolic Fate and In Vivo Activity: Hydroxynefazodone's Contribution to 5-HT Depletion Antagonism Is Mediated Through Conversion to mCPP

Hydroxynefazodone's apparent in vivo serotonergic activity is mechanistically indirect: it serves primarily as a precursor to mCPP, which achieves the brain concentrations necessary for 5-HT reuptake inhibition and behavioral antagonism. In the PCA-induced 5-HT depletion assay in mice, nefazodone (30 mg/kg i.p.) antagonized the 5-HT-depleting effect of PCA 2 hours post-dosing, a timepoint at which nefazodone itself had disappeared from brain but mCPP concentrations were substantial and comparable to those achieved after direct mCPP dosing at 5 mg/kg i.p. [1]. Hydroxynefazodone itself was undetectable in brain tissue at this timepoint. In the quipazine-induced head-twitch model in rats, nefazodone pretreatment (30 mg/kg i.p., 15 min) prevented 97% of head twitches; when only mCPP was detectable in brain at later timepoints, the inhibition weakened to 65% but remained significant, demonstrating that mCPP—not hydroxynefazodone—is the primary central effector [2]. Enzymatically, hydroxynefazodone is metabolized by CYP3A4 to both triazoledione (TD) and mCPP, meaning its CNS pharmacological footprint is entirely determined by the extent of its biotransformation to mCPP, which then undergoes CYP2D6-mediated clearance to para-hydroxy-mCPP [3].

Metabolic Conversion m-Chlorophenylpiperazine (mCPP) In Vivo Serotonergic Activity Prodrug-like Behavior

Hydroxynefazodone (CAS 98159-82-1): High-Value Application Scenarios for Scientific Procurement


Metabolic Pathway Mapping: CYP3A4 Phenotyping and In Vitro Microsomal Stability Assays

Hydroxynefazodone serves as a critical substrate for CYP3A4-mediated oxidation studies. Because the sequential metabolism of nefazodone → hydroxynefazodone → triazoledione and mCPP is entirely CYP3A4-dependent, purified hydroxynefazodone can be used as a direct substrate in human liver microsome incubations to quantify CYP3A4 catalytic activity and to screen for inhibitory drug-drug interaction potential [1]. This application is directly supported by the equipotent CYP3A4 inhibition demonstrated in Section 3, Evidence Item 3.

Quantitative Bioanalytical Method Development: LC-MS/MS Reference Standard for Pharmacokinetic Studies

As a stable metabolite representing ~40% of parent steady-state exposure and independent of CYP2D6 polymorphic variability, hydroxynefazodone is an essential certified reference standard for developing and validating LC-MS/MS assays in human plasma [1]. Its nonlinear pharmacokinetic profile and phenotype-independent accumulation make it a more predictable analyte than mCPP for therapeutic drug monitoring method validation, as established in Section 3, Evidence Item 4.

Negative Control for CNS Target Engagement Studies: Validating Blood-Brain Barrier Exclusion

Hydroxynefazodone's uniquely poor brain penetration (<10% of plasma concentration) makes it an excellent negative control compound for in vivo CNS target engagement studies [1]. When a serotonergic behavioral or neurochemical endpoint is attributed to nefazodone treatment, investigators can administer hydroxynefazodone directly to confirm the absence of effect, thereby verifying that the observed pharmacology requires either the parent compound or the mCPP metabolite. This scenario emerges directly from the brain penetration evidence in Section 3, Evidence Items 1 and 5.

Polypharmacology Reference Standard for 5-HT2A/α1A Receptor Binding Selectivity Profiling

With a validated Ki of 7.20 nM at 5-HT2A (rat) and 8 nM at α1A-adrenergic receptor (human), hydroxynefazodone provides a well-characterized reference ligand for competitive radioligand binding assays aimed at profiling novel serotonergic compounds [1]. Its distinct 5-HT2A/α1A affinity ratio, which differs from nefazodone's broader polypharmacology profile, makes it useful as a tool compound for deconvoluting receptor-specific contributions to antidepressant mechanisms, as demonstrated in Section 3, Evidence Item 2.

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